Doxylamine

Vue d'ensemble

Description

La doxylamine est un antihistaminique de première génération largement utilisé pour ses propriétés sédatives. On la retrouve souvent dans les médicaments en vente libre pour traiter l'insomnie, les allergies et les symptômes du rhume. La this compound est également utilisée en association avec la pyridoxine (vitamine B6) pour traiter les nausées et les vomissements pendant la grossesse .

Applications De Recherche Scientifique

Doxylamine has a wide range of applications in scientific research:

Chemistry: It is used as a model compound in studies of antihistamine activity and structure-activity relationships.

Biology: this compound is used in research on histamine receptors and their role in allergic reactions.

Medicine: It is studied for its effects on sleep, nausea, and vomiting during pregnancy.

Mécanisme D'action

Target of Action

Doxylamine is an antihistamine that primarily targets the Histamine H1 receptor . Histamine H1 receptors are proteins that are primarily found in the smooth muscle, endothelium, and central nervous system. They play a crucial role in allergic responses and act as a mediator of vasodilation, bronchoconstriction, smooth muscle activation, and separation of endothelial cells .

Mode of Action

this compound acts by competitively inhibiting histamine at H1 receptors . This means that it binds to these receptors and prevents histamine from binding to them, thereby reducing or eliminating the effects of histamine on target cells . It also has substantial sedative and anticholinergic effects .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the histaminergic pathway. By blocking the H1 receptors, this compound prevents the action of histamine, which is a key player in allergic reactions and also plays a role in wakefulness and other physiological functions .

Pharmacokinetics

This compound exhibits the following ADME (Absorption, Distribution, Metabolism, and Excretion) properties:

- Absorption : this compound is well absorbed from the gastrointestinal tract .

- Distribution : It is distributed throughout the body and crosses the blood-brain barrier, thereby producing centrally mediated sedative and hypnotic effects .

- Metabolism : It is metabolized in the liver by enzymes such as CYP2D6, CYP1A2, and CYP2C9 .

- Excretion : It is excreted in urine (60%) and feces (40%) .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of histamine-mediated physiological responses. This results in decreased allergic symptoms and increased sedation. At the cellular level, this compound’s antagonistic action on H1 receptors prevents histamine from exerting its effects, thereby reducing allergic reactions and promoting sleep .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other drugs can affect the metabolism of this compound and alter its efficacy . Additionally, individual factors such as age, health status, and genetic makeup can also influence how this compound is metabolized and excreted .

Analyse Biochimique

Biochemical Properties

Doxylamine acts by competitively inhibiting histamine at H1 receptors . It also has substantial sedative and anticholinergic effects . The name of the compound, this compound, is crucial in these interactions as it is the active molecule interacting with these enzymes and proteins.

Cellular Effects

This compound influences cell function primarily through its action as a histamine H1 receptor antagonist . This can have various effects on cells, including inducing sedation and reducing allergy symptoms . The name of the compound, this compound, is central to these cellular effects.

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its action as a histamine H1 receptor antagonist . It binds to these receptors, inhibiting the action of histamine, a compound involved in local immune responses and acting as a neurotransmitter . The name of the compound, this compound, is key to understanding its mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For example, a study found that the pharmacokinetics of this compound increased linearly and dose-dependently . The name of the compound, this compound, is essential in these observations.

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages . For example, in dogs, a dosage of 1.1 - 2.2 mg/kg IM or SQ q8-12h is recommended . The name of the compound, this compound, is crucial in these dosage effects.

Metabolic Pathways

This compound is involved in metabolic pathways primarily related to its role as a histamine H1 receptor antagonist . It is metabolized in the liver by enzymes such as CYP2D6, CYP1A2, and CYP2C9 . The name of the compound, this compound, is key to these metabolic pathways.

Transport and Distribution

It is known that this compound is able to cross the blood-brain barrier, indicating that it may be transported within the body via the bloodstream . The name of the compound, this compound, is central to its transport and distribution.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la doxylamine implique généralement la réaction du 2-pyridyl phényl méthyl carbinol avec le chlorhydrate de chlorure de 2-diméthylaminoéthyle dans un solvant organique à haute température. Le produit, la N,N-diméthyl-2-[1-phényl-1-(2-pyridinyl)éthoxy]éthanamine, est ensuite obtenu par trempe, extraction et séparation . Une autre méthode implique la réaction d'un réactif de Grignard généré à partir d'iodobenzène et de magnésium avec la 2-acétylpyridine pour produire de l'alcool 2-pyridyl phényl méthylique. Cet intermédiaire est ensuite mis à réagir avec de l'amidure de sodium et du 2-diméthylamino chloroéthane pour produire de la this compound .

Méthodes de production industrielle

La production industrielle de succinate de this compound implique la formation du sel de la N,N-diméthyl-2-[1-phényl-1-(2-pyridinyl)éthoxy]éthanamine avec de l'acide succinique dans un solvant organique, suivie d'une cristallisation par refroidissement pour obtenir le produit final .

Analyse Des Réactions Chimiques

Types de réactions

La doxylamine subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former des dérivés N-oxyde.

Réduction : Les réactions de réduction peuvent convertir la this compound en ses dérivés amines correspondants.

Substitution : La this compound peut subir des réactions de substitution nucléophile, en particulier au niveau de l'atome d'azote.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et les peracides.

Réduction : Des agents réducteurs tels que l'hydrure d'aluminium et de lithium (LiAlH4) sont utilisés.

Substitution : Des réactifs comme les halogénoalcanes et les chlorures d'acyle sont couramment utilisés dans les réactions de substitution.

Produits principaux

Les principaux produits formés à partir de ces réactions comprennent les dérivés N-oxyde, les dérivés amines et les composés de this compound substitués.

Applications de la recherche scientifique

La this compound a un large éventail d'applications dans la recherche scientifique :

Chimie : Elle est utilisée comme composé modèle dans les études sur l'activité antihistaminique et les relations structure-activité.

Biologie : La this compound est utilisée dans la recherche sur les récepteurs de l'histamine et leur rôle dans les réactions allergiques.

Médecine : Elle est étudiée pour ses effets sur le sommeil, les nausées et les vomissements pendant la grossesse.

Mécanisme d'action

La this compound exerce ses effets en inhibant de manière compétitive l'histamine au niveau des récepteurs H1. Cette inhibition réduit les effets de l'histamine, tels que la vasodilatation et l'augmentation de la perméabilité vasculaire, qui sont responsables des symptômes allergiques. De plus, la this compound a des effets sédatifs et anticholinergiques importants en raison de sa capacité à traverser la barrière hémato-encéphalique et à interagir avec les récepteurs du système nerveux central .

Comparaison Avec Des Composés Similaires

La doxylamine est souvent comparée à d'autres antihistaminiques de première génération, tels que la diphénhydramine et la doxépine. Si tous ces composés ont des propriétés sédatives, la this compound est connue pour sa durée d'action plus longue, ce qui peut entraîner une somnolence le lendemain . Contrairement à la diphénhydramine, la this compound est moins susceptible de provoquer des effets secondaires anticholinergiques tels que la sécheresse buccale et la rétention urinaire .

Composés similaires

Diphénhydramine : Un autre antihistaminique de première génération aux propriétés sédatives.

Doxépine : Un antidépresseur tricyclique aux effets antihistaminiques.

Pyrilamine : Un antihistaminique utilisé en association avec d'autres médicaments pour soulager le rhume et les allergies.

Propriétés

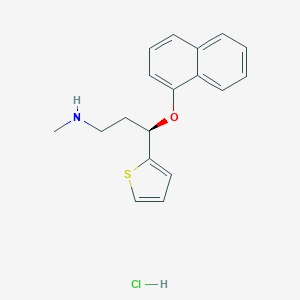

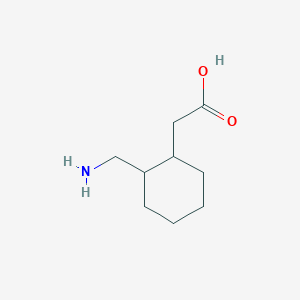

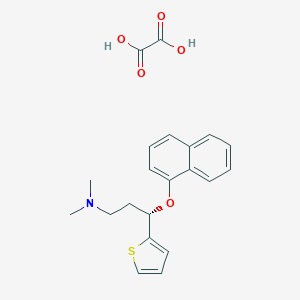

IUPAC Name |

N,N-dimethyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O/c1-17(20-14-13-19(2)3,15-9-5-4-6-10-15)16-11-7-8-12-18-16/h4-12H,13-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCFDWZZGGLSKEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O | |

| Record name | DOXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20324 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022970 | |

| Record name | Doxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Doxylamine is a clear colorless liquid. (NTP, 1992), Solid | |

| Record name | DOXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20324 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Doxylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001936 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

279 to 286 °F at 0.5 mmHg (NTP, 1992), 137-141 °C @ 0.5 MM HG | |

| Record name | DOXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20324 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Doxylamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00366 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DOXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5184 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

1 G DISSOLVES IN 1 ML WATER; 1 G DISSOLVES IN 2 ML ALCOHOL; SLIGHTLY SOL IN BENZENE & ETHER; 1 G DISSOLVES IN 2 ML CHLOROFORM /SUCCINATE/, Soluble in acids. | |

| Record name | Doxylamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00366 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DOXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5184 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

Slightly volatile | |

| Record name | DOXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5184 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Like other antihistamines, doxylamine acts by competitively inhibiting histamine at H1 receptors. It also has substantial sedative and anticholinergic effects. | |

| Record name | Doxylamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00366 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Color/Form |

LIQ | |

CAS No. |

469-21-6, 76210-47-4, 562-10-7 | |

| Record name | DOXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20324 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (±)-Doxylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=469-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Doxylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76210-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Doxylamine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000469216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Doxylamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00366 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Doxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Doxylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.742 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOXYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95QB77JKPL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DOXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5184 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Doxylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001936 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C, CRYSTALS; MP: 100-104 °C; 1% AQ SOLN HAS PH BETWEEN 4.9 & 5.1 /SUCCINATE/ | |

| Record name | Doxylamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00366 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DOXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5184 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dibenz[b,e]oxepin-11(6H)-one](/img/structure/B195834.png)